Grossman's sealer

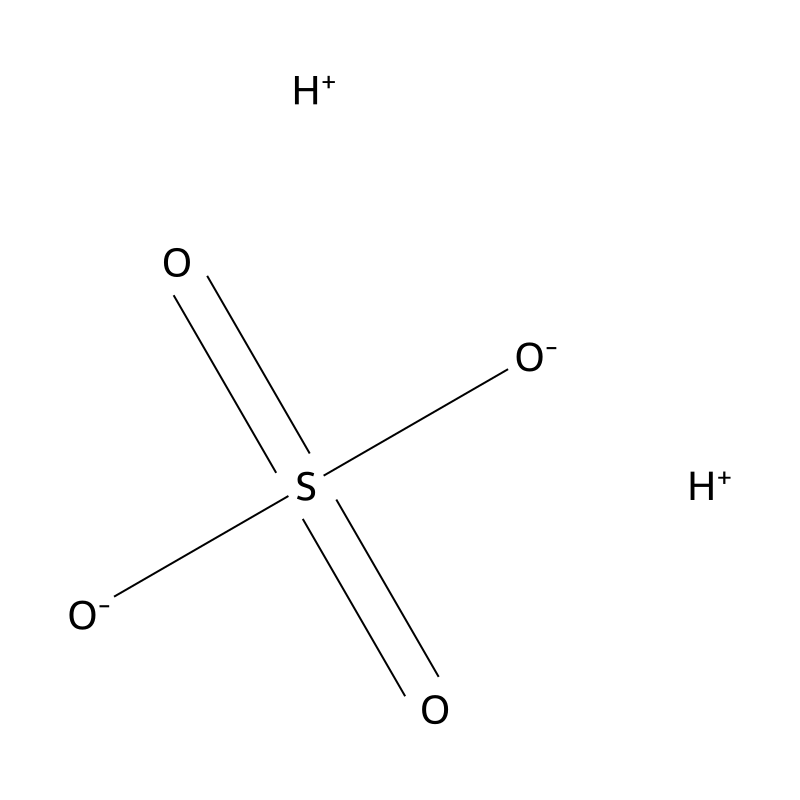

H2O4S

Content Navigation

CAS Number

Product Name

Molecular Formula

H2O4S

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible with water, with generation of much heat, also with ethanol

Miscible with water and alcohol with the generation of much heat and with contraction in volume.

Solubility in water at 20 °C: miscible

Miscible

Synonyms

Canonical SMILES

Grossman's sealer, scientifically known as polyglyceryl-3 caprate, is an ester derived from capric fatty acid and polyglycerol, specifically containing three glyceryl units. This compound is recognized for its versatility and is predominantly utilized within the cosmetics and personal care sectors due to its multifunctional properties. Grossman's sealer is characterized as a biodegradable, water-soluble surfactant that enhances the clarity and texture of final products. Its applications include formulations for shampoos, body washes, shower gels, and other personal care items, making it a staple in cosmetic chemistry.

The primary chemical reaction associated with Grossman's sealer is esterification, which occurs when glycerin reacts with capric acid. This process typically involves three molecules of glycerin reacting with one molecule of capric acid under acidic or basic conditions to produce polyglyceryl-3 caprate. The reaction can be summarized as follows:

This reaction is crucial for forming the stable compound that exhibits excellent emulsifying properties, allowing for effective blending of oil and water in cosmetic formulations.

Grossman's sealer has demonstrated notable biological activity, particularly in its mild nature, which makes it suitable for sensitive skin types. Studies have shown that it possesses antimicrobial properties, effectively inhibiting various bacterial strains commonly found in dermatological contexts. For instance, research indicates that Grossman's sealer exhibits antimicrobial activity against several pathogens, including Escherichia coli and Streptococcus sobrinus, contributing to its efficacy in personal care products . Additionally, its gentle formulation helps minimize irritation while providing cleansing benefits.

The synthesis of Grossman's sealer primarily involves esterification. The typical procedure includes:

- Reactants: Glycerin and capric acid are the main reactants.

- Catalysis: The reaction is facilitated by either acidic or basic catalysts to promote ester bond formation.

- Reaction Conditions: The reaction is conducted under controlled temperature and pressure to optimize yield.

- Product Isolation: After completion, the product is purified to remove any unreacted starting materials or by-products.

This method not only ensures high purity but also allows for the production of a compound that meets the stringent requirements of cosmetic formulations.

Grossman's sealer finds extensive applications across various fields:

- Cosmetics: Used as an emulsifier and surfactant in creams, lotions, shampoos, and body washes.

- Pharmaceuticals: Its mild nature makes it suitable for formulations intended for sensitive skin.

- Industrial Uses: Valued for its multifunctional properties in product formulation, enhancing texture and stability.

The compound's ability to improve product feel and performance has made it a preferred choice among formulators in the cosmetic industry.

Research into the interactions of Grossman's sealer with other compounds has highlighted its role as an effective emulsifier. Studies have shown that it can significantly enhance the stability of emulsions by reducing surface tension between oil and water phases. Furthermore, interaction studies involving nanoparticles, such as zinc oxide nanoparticles incorporated into Grossman's sealer formulations, indicate improved physicochemical properties like reduced setting time and enhanced dimensional stability . These findings underscore the compound's adaptability in various formulation contexts.

Grossman's sealer can be compared with several similar compounds known for their surfactant and emulsifying properties:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Polyglyceryl-3 caprylate | Ester of caprylic acid with polyglycerol | Similar surfactant properties but different fatty acid chain length |

| Glyceryl stearate | Ester of glycerin and stearic acid | More commonly used but less biodegradable than Grossman's sealer |

| Sorbitan stearate | Derived from sorbitol and stearic acid | Often used as an emulsifier but may contain PEGs |

| Cetearyl alcohol | A mixture of cetyl and stearyl alcohols | Provides emollient properties but less effective as a surfactant |

Grossman’s sealer stands out due to its PEG-free composition, biodegradability, and superior performance in enhancing skin feel and texture without causing irritation.

Physical Description

Sulfuric acid, spent appears as a black oily liquid. Corrosive to metals and tissue. Density 15 lb /gal.

DryPowder; GasVapor; GasVapor, Liquid; Liquid; PelletsLargeCrystals

Clear, colourless or slightly brown, very corrosive oily liquid

Solid

ODOURLESS COLOURLESS OILY HYGROSCOPIC LIQUID.

Colorless to dark-brown, oily, odorless liquid.

Colorless to dark-brown, oily, odorless liquid. [Note: Pure compound is a solid below 51°F. Often used in an aqueous solution.]

Color/Form

Clear, colorless, oily liquid

Dense, oily liquid; colorless to dark brown depending on purity

Colorless to dark brown, oily liquid [Note: Pure compound is a solid below 51 degrees F. Often used in an aqueous solution]

XLogP3

Boiling Point

212 °F at 760 mm Hg (USCG, 1999)

337 °C

554°F

Vapor Density

3.4 (Air = 1)

Relative vapor density (air = 1): 3.4

3.4

Density

1.39 at 68 °F (USCG, 1999)

1.8302 g/cu cm

Relative density (water = 1): 1.8 (20 °C)

1.84 (96-98% acid)

LogP

Odor

Melting Point

51 °F (NIOSH, 2016)

10.31 °C

10 °C

51°F

UNII

GHS Hazard Statements

Use and Manufacturing

Therapeutic Uses

Mechanism of Action

Mechanisms of sulfuric acid-induced pulmonary injury have been studied. Atropine was administered to 12 guinea pigs in order to inhibit reflex-mediated bronchoconstriction and the animals were exposed to 32.6 mg/cu m sulfuric acid aerosol (MMAD /mass median aerodynamic diameter/ 1.0 um, relative humidity 70-90%) for 4 hr ... Unlike guinea pigs who were exposed to sulfuric acid without atropine pre-treatment, the atropine-treated animals had no signs of pulmonary injury, such as epithelial desquamation. It was concluded that pulmonary injury following sulfuric acid exposure may be due in part to mechanical forces generated during reflex-mediated bronchoconstriction.

The genotoxic effects of significantly lowered pH may contribute to the ability of sulfuric acid to produce respiratory tract tumors. It has also been postulated that sulfuric acid may promote carcinogenesis by inducing chronic tissue irritation ... Chronic inflammation results in the release of free radicals which have a genotoxic action. In addition, chronic inflammation may increase susceptibility to infection which may contribute to a carcinogenic response. However, the mechanism of carcinogenesis remains to be proven.

The effects of sulfuric acid are the result of the H+ ion (local deposition of H+, pH change) rather than an effect of the sulfate ion. Sulfuric acid per se is not expected to be absorbed or distributed throughout the body. The acid will rapidly dissociate and the anion will enter the body electrolyte pool, and will not play a specific toxicological role.

Vapor Pressure

0.001 mm Hg (NIOSH, 2016)

5.93X10-5 mm Hg at 25 °C /from experimentally-derived coefficients/

Vapor pressure, Pa at 20 °C:

0.001 mmHg

Pictograms

Corrosive

Impurities

Iron, arsenic, sulfur dioxide, nitrogen compounds, chloride, and fluoride.

Other CAS

12772-98-4

14808-79-8